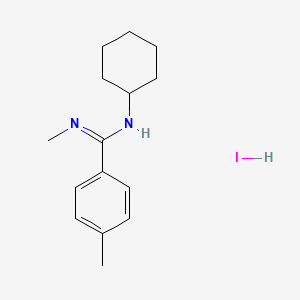
N-Cyclohexyl-N',4-dimethylbenzenecarboximidamide monohydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound consists of a cyclohexyl group, a dimethylbenzenecarboximidamide moiety, and a monohydriodide ion, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide typically involves the reaction of cyclohexylamine with 4-dimethylbenzenecarboximidamide in the presence of hydroiodic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide may involve large-scale reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on potential therapeutic applications includes studying its effects on cellular pathways and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide hydrochloride
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide sulfate
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide nitrate
Uniqueness
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is unique due to its specific combination of functional groups and the presence of the monohydriodide ion.
Propiedades
Número CAS |
73416-74-7 |
|---|---|
Fórmula molecular |
C15H23IN2 |
Peso molecular |
358.26 g/mol |
Nombre IUPAC |
N-cyclohexyl-N',4-dimethylbenzenecarboximidamide;hydroiodide |
InChI |
InChI=1S/C15H22N2.HI/c1-12-8-10-13(11-9-12)15(16-2)17-14-6-4-3-5-7-14;/h8-11,14H,3-7H2,1-2H3,(H,16,17);1H |
Clave InChI |
IPFSSJODVIHPID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NC)NC2CCCCC2.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


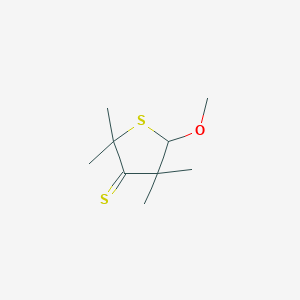
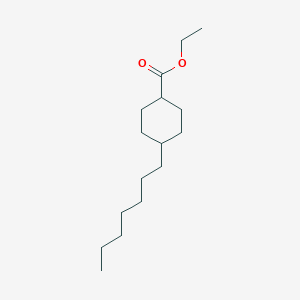
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
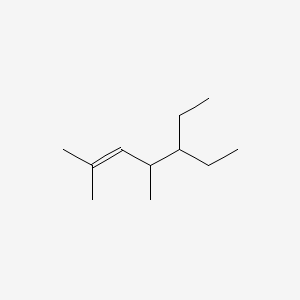
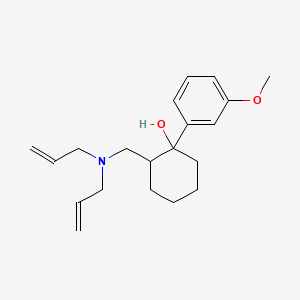
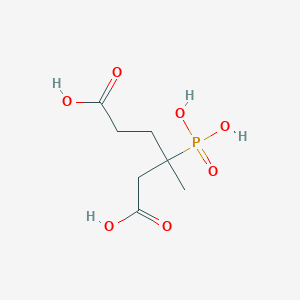
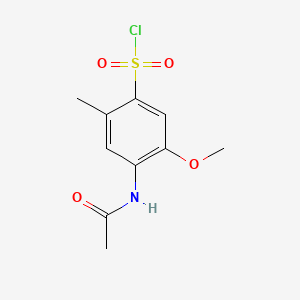
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
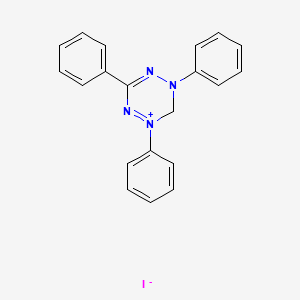
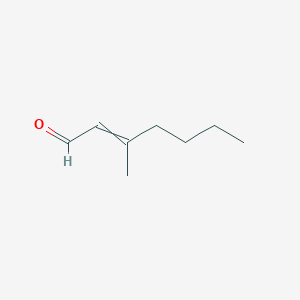
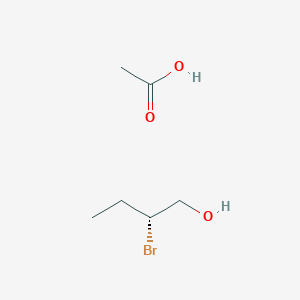
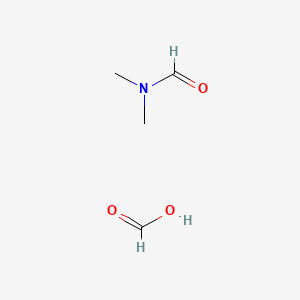
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

